N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide
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Overview
Description
N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide, also known as MSMP, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. MSMP is a small molecule inhibitor that targets a specific protein, making it useful in studying the function of that protein in various biological processes.
Mechanism Of Action
N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide functions as an inhibitor of its target protein by binding to a specific site on the protein and preventing it from carrying out its normal function. The exact mechanism of action of N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide varies depending on the specific protein being targeted. However, in general, N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide works by disrupting the protein's interaction with other molecules or by altering its conformation.
Biochemical And Physiological Effects
The biochemical and physiological effects of N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide are largely dependent on the specific protein being targeted. However, in general, N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide has been shown to inhibit cell proliferation, migration, and angiogenesis. Additionally, N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide has been shown to reduce inflammation and bone resorption.
Advantages And Limitations For Lab Experiments
One advantage of using N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide in lab experiments is that it is a small molecule inhibitor, making it easy to introduce into cells or tissues. Additionally, N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide has a high degree of specificity for its target protein, allowing researchers to study the function of that protein without affecting other cellular processes. However, one limitation of using N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide is that its effectiveness can vary depending on the specific protein being targeted and the experimental conditions.
Future Directions
There are many potential future directions for research involving N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide. One area of interest is the development of N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide analogs with improved potency or specificity for certain proteins. Additionally, N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide could be used in combination with other inhibitors or drugs to study the interactions between multiple proteins or pathways. Finally, N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide could be used in animal models to investigate its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide involves a multi-step process that begins with the reaction of 3-(Methanesulfonamidomethyl)phenylboronic acid with (E)-3-bromoacrylamide in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with prop-2-yn-1-ol to yield N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide. The purity of N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide can be improved through recrystallization or chromatography techniques.
Scientific Research Applications
N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide has been used in various scientific studies to investigate the role of its target protein in different biological processes. For example, N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide has been used to study the function of the protein in cancer cell proliferation, cell migration, and angiogenesis. Additionally, N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide has been used to investigate the role of the protein in inflammatory bowel disease, osteoporosis, and Alzheimer's disease.
properties
IUPAC Name |
N-[[3-(methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-12(15)13-8-10-5-4-6-11(7-10)9-14-18(2,16)17/h3-7,14H,1,8-9H2,2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZAADLOYFWUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=CC(=C1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Methylsulfonamidomethyl)benzyl)acrylamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.